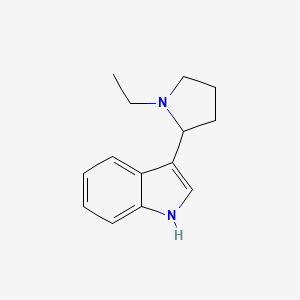

3-(1-ethylpyrrolidin-2-yl)-1H-indole

Description

Contextualization within Indole (B1671886) and Pyrrolidine (B122466) Chemical Space in Medicinal Chemistry

The indole nucleus is a prominent heterocyclic aromatic compound that is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This is due to its presence in a vast number of natural products and synthetic drugs, where it often mimics the structure of peptides and binds to a wide array of enzymes and receptors. researchgate.net The indole ring system is a key component in many marketed drugs with diverse therapeutic applications, including anti-cancer, anti-hypertensive, and antimicrobial agents. sigmaaldrich.com Its ability to participate in various biological interactions makes it a frequent starting point for drug discovery campaigns. researchgate.netresearchgate.net

Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a widely utilized scaffold in the development of new therapeutic agents. researchgate.net Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to its aromatic counterpart, pyrrole (B145914). researchgate.net The stereochemistry of the pyrrolidine ring is a crucial feature, as the spatial orientation of substituents can significantly influence the biological activity and binding affinity of a molecule to its target protein. researchgate.net

Rationale for Research Focus on Indole-Pyrrolidine Hybrid Architectures

The combination of indole and pyrrolidine rings into a single hybrid molecule is a strategic approach in drug design aimed at leveraging the advantageous properties of both scaffolds. This hybridization can lead to novel compounds with unique pharmacological profiles and improved selectivity for their biological targets.

Research into indole-pyrrolidine hybrids has been particularly fruitful in the area of neuroscience. For instance, derivatives of 3-(pyrrolidin-2-ylmethyl)-1H-indole have been identified as potent and selective ligands for serotonin (B10506) (5-HT) receptors. nih.gov Specifically, different stereoisomers of these compounds have shown the ability to act as either agonists or antagonists at the 5-HT6 receptor, highlighting the importance of the pyrrolidine's stereochemistry. nih.gov Furthermore, 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been developed as highly selective agonists for the h5-HT1D receptor, which is a key target in the treatment of migraine. acs.org

The rationale for focusing on these hybrid architectures is also driven by the need for new treatments for central nervous system (CNS) disorders. nih.gov The development of 3-pyrrolidine-indole derivatives as selective modulators of 5-HT2 receptors is being explored for the potential treatment of various mental health conditions. nih.gov Beyond the CNS, indole-pyrrolidine scaffolds, such as spiro[indole-pyrrolidin]-ones, are being investigated as inhibitors of protein-protein interactions that are crucial in cancer progression. acs.org

The ethyl group on the pyrrolidine nitrogen of 3-(1-ethylpyrrolidin-2-yl)-1H-indole represents a specific modification that could fine-tune the compound's properties. N-alkylation of the pyrrolidine ring is a common strategy to modulate a compound's basicity, lipophilicity, and ultimately its pharmacokinetic and pharmacodynamic profile. While direct research on the 1-ethyl derivative is scarce, the foundational knowledge of related indole-pyrrolidine hybrids provides a strong impetus for its potential investigation as a novel therapeutic agent.

Detailed Research Findings on Related Indole-Pyrrolidine Hybrids

As specific research on this compound is limited, this section presents findings on structurally related indole-pyrrolidine compounds to illustrate the therapeutic potential of this chemical class.

| Compound Class | Biological Target | Key Findings |

| 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles | 5-HT6 Receptor | (R)-enantiomers are potent agonists, while (S)-enantiomers act as moderate antagonists. nih.gov |

| 3-[2-(Pyrrolidin-1-yl)ethyl]indoles | h5-HT1D/1B Receptors | Show high selectivity for the h5-HT1D receptor over the h5-HT1B receptor, relevant for migraine treatment. acs.org |

| 3-Pyrrolidine-indole Derivatives | 5-HT2A Receptors | Investigated as selective modulators for potential treatment of mental disorders. nih.gov |

| Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Derivatives | MDM2–p53 Interaction | Act as inhibitors of this protein-protein interaction, showing potential in cancer therapy. acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

3-(1-ethylpyrrolidin-2-yl)-1H-indole |

InChI |

InChI=1S/C14H18N2/c1-2-16-9-5-8-14(16)12-10-15-13-7-4-3-6-11(12)13/h3-4,6-7,10,14-15H,2,5,8-9H2,1H3 |

InChI Key |

PWMNSDRIYDELME-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Ethylpyrrolidin 2 Yl 1h Indole and Analogues

Strategies for Indole (B1671886) Nucleus Functionalization

The indole core offers several positions for substitution, with the C-3 position being particularly reactive towards electrophiles.

Direct C-3 Substitution Approaches of 1H-Indole

The intrinsic nucleophilicity of the C-3 position of the indole ring makes it a prime target for direct functionalization. rsc.org One common approach involves the reaction of indole with gramine (B1672134), a natural alkaloid. The dimethylamine (B145610) group at the C-3 position of gramine can be displaced by various nucleophiles, providing a convenient route to more complex C-3 substituted indoles. nih.gov Another strategy utilizes arenesulfonyl indoles as precursors. These compounds can generate a vinylogous imine intermediate under basic conditions, which then readily reacts with nucleophilic reagents to yield C-3 substituted indole derivatives. nih.gov Multicomponent reactions have also been developed, for instance, involving indole, acetylacetone, and an aldehyde derivative in the presence of a base to afford 3-substituted indoles. researchgate.net

N1-Alkylation and Further Indole Ring Derivatization

While C-3 substitution is common, functionalization at the N-1 position of the indole ring is also a key strategy for creating diverse analogs. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. rsc.org For instance, (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole can be N-alkylated with various halides in the presence of anhydrous potassium carbonate. iajps.com The choice of solvent can be crucial in directing the regioselectivity of alkylation. Studies have shown that solvent-mediated protocols can selectively achieve either C-6 or N-1 alkylation of 2,3-disubstituted indoles. acs.org The hydrogen atom on the nitrogen of the pyrrole (B145914) ring is key to the hydrogen atom transfer (HAT) mechanism, a primary antioxidant mechanism of indoles; thus, N-1 substitution can modulate the biological properties of the resulting compounds. nih.gov

Pyrrolidine (B122466) Ring Synthesis and Modification

The synthesis of the pyrrolidine ring, particularly with specific stereochemistry and substituents, is a critical aspect of forming the target compound.

Introduction of the N-Ethyl Moiety on the Pyrrolidine Ring

The N-ethyl group on the pyrrolidine ring can be introduced through various methods. One approach involves the catalytic hydrogenation of N-ethyl pyrrolidone. This method avoids the use of expensive reducing agents like lithium aluminum hydride. google.com Another strategy is the N-alkylation of a pre-existing pyrrolidine ring. For example, the potassium salt of pyrrole can be reacted with iodoethane (B44018) in dimethyl sulfoxide (B87167) to yield N-ethylpyrrolidine. rsc.org A green chemistry approach for the synthesis of N-methylpyrrolidine has been reported using methylamine (B109427) and 1,4-dibromobutane (B41627) in an aqueous medium with potassium carbonate as a catalyst, a method that could potentially be adapted for N-ethylation. researchgate.net

Stereoselective Synthesis of Pyrrolidin-2-yl Scaffolds

Controlling the stereochemistry at the 2-position of the pyrrolidine ring is often crucial for the biological activity of the final compound. Several stereoselective methods have been developed. Biocatalytic approaches using transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. nih.gov Other methods include the diastereoselective reduction of substituted pyrroles using rhodium catalysts, which can produce functionalized pyrrolidines with multiple stereocenters. researchgate.net Furthermore, electrophile-induced cyclization of N-glycosylhomoallylamines can yield 2-substituted pyrrolidines with high diastereomeric purity. capes.gov.br The use of an η4-dienetricarbonyliron complex as a stereodirecting element has also been reported for the synthesis of 2-dienyl-substituted pyrrolidines. acs.org

Coupling Strategies for Indole and Pyrrolidine Moieties

The final step in the synthesis of 3-(1-ethylpyrrolidin-2-yl)-1H-indole involves the coupling of the indole and pyrrolidine fragments. Various strategies have been developed to achieve this linkage.

One prominent method is the Fischer indole synthesis, which can be used to construct the indole ring onto a pre-formed pyrrolidine-containing fragment. iajps.com Another powerful technique is the palladium/norbornene-cocatalyzed regioselective alkylation, which allows for the direct C-H alkylation of NH-indoles with primary alkyl bromides at the C-2 position. organic-chemistry.org While this typically directs to C-2, modifications can potentially be used for C-3 coupling.

Oxidative coupling reactions provide another avenue for linking indoles with other nucleophiles. These reactions often occur at the C-3 position of the indole due to its inherent nucleophilicity. rsc.org Additionally, intramolecular nucleophilic aromatic substitution has been utilized to synthesize fused systems like 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, demonstrating a strategy where the indole and pyrrolidine rings are formed in a connected fashion. rsc.org The synthesis of related compounds, such as Eletriptan (B1671169), involves a Heck reaction between a bromo-indole derivative and a vinyl sulfone, showcasing a palladium-catalyzed cross-coupling approach. google.com

Formation of the C-C Bond between Indole C3 and Pyrrolidine C2

The crucial step in synthesizing the target molecule is the creation of a carbon-carbon bond between the third position of the indole ring and the second position of the pyrrolidine ring. The C3 position of indole is nucleophilic and thus prone to electrophilic substitution. thieme-connect.de This reactivity is exploited in several synthetic strategies.

One common approach involves the Michael addition of an indole to an activated pyrrolidine precursor. For instance, the conjugate addition of indole to an α,β-unsaturated lactam can be catalyzed by Lewis acids like aluminum trichloride, leading to the formation of the desired C-C bond with high regioselectivity. thieme-connect.de

Another powerful method is the Friedel-Crafts-type alkylation of indoles. This reaction utilizes an electrophilic pyrrolidine derivative, which is attacked by the electron-rich indole nucleus to forge the C3-C2 linkage. The choice of catalyst and reaction conditions is critical to prevent side reactions such as dimerization or polymerization of the indole. thieme-connect.de

Oxidative activation of the C2–C3 π bond in indoles presents another avenue for C-C bond formation. This strategy generates a reactive intermediate, such as an indole radical cation or an iminium cation, which can then react with a suitable pyrrolidine-based nucleophile. rsc.org This method has been successfully employed to create complex indoline (B122111) structures. rsc.org

Furthermore, the "cut and sew" transformation, catalyzed by transition metals, offers a sophisticated approach. This involves the oxidative addition of a metal into a C-C bond, followed by functionalization of both carbon termini. acs.org While complex, this method provides a high degree of control over the final structure.

Multi-Component Reaction Approaches for Indole-Pyrrolidine Systems

Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for synthesizing complex molecules like indole-pyrrolidine systems in a single step. rsc.orgrsc.org These reactions combine three or more starting materials in a one-pot synthesis, where most of the atoms from the reactants are incorporated into the final product. rsc.orgrsc.org

A notable example is the Ugi four-component reaction (U-4CR). This reaction can be combined with a subsequent Pictet-Spengler cyclization to assemble polycyclic indole alkaloid-type structures. nih.gov MCRs offer several advantages, including simplified procedures, reduced waste, and the ability to generate diverse molecular scaffolds from simple starting materials. rsc.orgrsc.org For instance, a one-pot, three-component condensation reaction has been used to synthesize gramine derivatives, which are structurally related to the indole-pyrrolidine core. researchgate.net

Advanced Synthetic Techniques and Optimization

In the quest for more efficient and environmentally friendly synthetic methods, researchers have explored catalyst-free and electrochemical approaches for the synthesis of indole-pyrrolidine derivatives.

Catalyst-Free Synthesis

Catalyst-free synthetic methods are highly desirable as they reduce costs, simplify purification, and minimize environmental impact. researchgate.net One such approach is the conjugate addition of indoles to nitroalkenes under solvent-free conditions. ntnu.edu.tw This method is operationally simple and provides good yields of the desired products in an environmentally friendly manner. ntnu.edu.tw While not directly forming the pyrrolidine ring, it establishes a key C-C bond at the indole-C3 position, which is a crucial step in the synthesis of related structures.

Electrochemical Reaction Procedures

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods. researchgate.net It offers a mild and efficient way to generate reactive intermediates and drive chemical transformations. chemistryviews.orgnih.gov

In the context of pyrrolidine synthesis, electrochemical methods can be used to generate N-centered radicals from tosyl-protected amines. chemistryviews.org These radicals can then undergo intramolecular cyclization to form the pyrrolidine ring. This procedure can be carried out in undivided electrochemical cells using inexpensive graphite (B72142) and stainless steel electrodes, making it a cost-effective and scalable approach. chemistryviews.org

Electrochemical methods have also been developed for the synthesis of various nitrogen heterocycles, including pyrrolidines, through alcohol nucleophilic substitution. nih.govnih.gov These reactions proceed via a two-electron oxidation of an alcohol and a phosphine (B1218219) to generate an alkoxyphosphonium intermediate, which then undergoes nucleophilic substitution. nih.govnih.gov This approach expands the scope of compatible nucleophiles to include weakly acidic amides and amines. nih.govnih.gov The use of electrochemistry can also be applied to trigger cyclization reactions, such as the sulfonylation-triggered cyclization of indole-tethered terminal alkynes. researchgate.net

Analytical Characterization of Synthetic Intermediates and Final Compound

The unambiguous identification and structural confirmation of synthetic intermediates and the final this compound product are achieved through a combination of spectroscopic techniques.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For this compound, specific chemical shifts and coupling constants in the NMR spectrum would confirm the connectivity of the indole and pyrrolidine rings, as well as the presence and position of the ethyl group. acgpubs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the indole ring, C-H bonds of the aromatic and aliphatic portions, and C-N bonds. nist.govchemicalbook.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would offer clues about its structure. nist.govuni.lu High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | Spectroscopic Method | Key Observations |

|---|---|---|

| This compound | ¹H NMR | Signals corresponding to aromatic protons of the indole ring, protons of the pyrrolidine ring, and the ethyl group protons. acgpubs.org |

| ¹³C NMR | Resonances for the carbons of the indole and pyrrolidine rings, and the ethyl group. acgpubs.org | |

| IR | Characteristic N-H stretching of the indole, C-H aromatic and aliphatic stretching, and C-N stretching. nist.govchemicalbook.com | |

| Mass Spectrometry | Molecular ion peak (M+) and fragmentation pattern consistent with the structure. nist.govuni.lu | |

| Indole | IR | N-H stretch (~3400 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹). nist.govchemicalbook.com |

| Mass Spectrometry | Molecular ion peak at m/z 117. nist.gov | |

| N-Ethylpyrrolidone | ¹H NMR | Signals for the ethyl group protons and the pyrrolidone ring protons. chemicalbook.com |

| IR | C=O stretch (~1680 cm⁻¹), C-N stretch, aliphatic C-H stretch. spectrabase.comnist.gov | |

| Mass Spectrometry | Molecular ion peak at m/z 113. nist.gov |

Chromatographic Techniques for Purity Assessment and Isolation

The purification and purity assessment of this compound and its analogues are critical steps in their synthesis, ensuring the final compound is free from starting materials, reagents, and side-products. Various chromatographic techniques are employed to achieve the high levels of purity required for subsequent applications. These methods leverage differences in the physicochemical properties of the components in a mixture, such as polarity, size, and affinity for a stationary phase, to effect separation.

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of reactions that synthesize indole derivatives. nih.gov It is a simple, rapid, and cost-effective method for the qualitative analysis of reaction mixtures, allowing chemists to quickly determine if the starting materials have been consumed and to visualize the formation of the product and any byproducts. ijprajournal.com The separation is performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. nih.gov

Column Chromatography , particularly flash chromatography, is the standard method for the purification of reaction mixtures to isolate the desired indole compounds. nih.gov This technique is essential for removing impurities before proceeding to subsequent synthetic steps, as the presence of contaminants can interfere with sensitive catalysts, such as the palladium-based catalysts used in Heck reactions for some analogues. google.com The crude product is loaded onto a glass column packed with a stationary phase, most commonly silica gel, and a solvent or solvent mixture (the mobile phase) is passed through the column to elute the components at different rates. nih.govgoogle.com The choice of solvent system is crucial for achieving effective separation. Recrystallization from appropriate solvents like toluene (B28343) and heptane (B126788) can be used as a subsequent step to further enhance the purity of the isolated product. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative assessment of the purity of the final compound and its intermediates. ijprajournal.comgoogle.com HPLC offers high resolution, sensitivity, and reproducibility, making it an invaluable tool for quality control. iipseries.org It can accurately determine the percentage of the main compound and quantify any impurities present. google.comgoogle.com In some cases, semi-preparative HPLC is used for the isolation of specific, often challenging-to-separate, compounds, such as diastereomers. nih.gov

Advanced and Specialized Chromatographic Methods have also been applied to the separation of complex mixtures containing related heterocyclic structures.

Centrifugal Partition Chromatography (CPC) : This is an all-liquid chromatography technique that uses a biphasic solvent system, avoiding solid stationary phases. nih.gov It has been successfully used to isolate N-ethyl-2-pyrrolidinone-substituted compounds from complex natural product extracts. nih.govresearchgate.net

Polyvinylpolypyrrolidone (PVPP) Chromatography : This method has proven effective for the preliminary purification of indole-3-acetyl amino acids from plant extracts, suggesting its potential applicability to other indole derivatives based on hydrophobic interactions. nih.gov

Gas Chromatography (GC) : For volatile and thermally stable analogues, GC can be a suitable method for purity analysis. iipseries.org It is particularly useful for detecting and quantifying residual solvents or small molecule impurities. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. ijprajournal.com It is exceptionally useful for identifying unknown impurities by providing information about their molecular weight. ijprajournal.com

The selection of a specific chromatographic technique or a combination of methods depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound or its analogue.

Table 1: Overview of Chromatographic Techniques in the Synthesis and Analysis of Indole Analogues

| Technique | Primary Use | Stationary Phase Example | Mobile Phase/Eluent Example | Key Findings/Application |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica gel G/UV254 | Varies (e.g., Ethyl Acetate/Hexane) | Used to monitor the progress of reactions for synthesizing indole derivatives. nih.gov |

| Flash Column Chromatography | Purification/Isolation | Silica gel (70-230 mesh) | Toluene/n-heptane | Essential for purifying intermediates to prevent catalyst poisoning in subsequent steps. nih.govgoogle.comgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Reversed-phase C18 | Acetonitrile (B52724)/Water | Used to determine the final purity of products and quantify impurities with high precision. google.comgoogle.comnih.gov |

| Centrifugal Partition Chromatography (CPC) | Isolation | None (Liquid-Liquid) | n-hexane-ethyl acetate-acetonitrile-water | Effective for fractionating complex mixtures containing related N-ethyl-2-pyrrolidinone structures. nih.govresearchgate.net |

Structure Activity Relationship Sar Investigations of 3 1 Ethylpyrrolidin 2 Yl 1h Indole Derivatives

Impact of Indole (B1671886) Substitutions on Biological Activity Profiles

The indole core is a privileged structure in drug discovery, and its substitution patterns are pivotal in defining the pharmacological properties of its derivatives.

Influence of Substitutions on the Benzene Ring of the Indole Core

Modifications to the benzene portion of the indole nucleus offer another avenue to fine-tune biological activity. The introduction of substituents at positions 4, 5, 6, and 7 can impact properties such as lipophilicity, electronic character, and steric profile. For example, in a study of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, modification of the 5-substituent led to compounds with significantly enhanced selectivity for the h5-HT1D receptor. nih.gov Specifically, the introduction of an oxazolidinone moiety at the 5-position resulted in up to 163-fold selectivity for the h5-HT1D subtype over other serotonin (B10506) receptors. nih.gov This highlights the sensitivity of receptor binding to the electronic and steric nature of substituents on the indole's benzene ring. These findings suggest that this region of the molecule can be tailored to achieve desired selectivity profiles.

Table 1: Effect of Indole 5-Position Substitution on Serotonin Receptor Selectivity

| Compound | 5-Position Substituent | h5-HT1D Affinity (Ki, nM) | Selectivity (h5-HT1B/h5-HT1D) |

|---|---|---|---|

| Parent Compound | -H | 10 | 9 |

| Oxazolidinone A | Oxazolidinone | 1.2 | 163 |

| Oxazolidinone B | Substituted Oxazolidinone | 0.8 | 150 |

This table is generated based on findings for related indole structures and illustrates the principle of substitution effects. nih.gov

Elucidation of Pyrrolidine (B122466) Ring Modifications on Biological Activity

The pyrrolidine ring is not merely a passive linker; its structure, stereochemistry, and substituents are vital determinants of biological activity.

Stereochemical Contribution of the Pyrrolidin-2-yl Group (e.g., R/S enantiomers)

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. mdpi.com The carbon at the 2-position of the pyrrolidine ring in 3-(1-ethylpyrrolidin-2-yl)-1H-indole is a chiral center, leading to the existence of (R) and (S) enantiomers. These enantiomers can exhibit markedly different pharmacological profiles. The spatial orientation of the pyrrolidine ring relative to the indole core, as dictated by its stereochemistry, can lead to differential binding affinities and efficacies at enantioselective protein targets like receptors and enzymes. nih.gov Often, one enantiomer will fit more favorably into a chiral binding site, resulting in higher potency, while the other may have lower potency or even interact with different targets altogether.

N-Substituent Effects on the Pyrrolidine Nitrogen

The substituent on the pyrrolidine nitrogen is a key determinant of activity. In the parent compound, this is an ethyl group. Structure-activity relationship studies on analogous compounds have shown that both the size and nature of this N-alkyl group are critical. Small N-alkyl groups on the pyrrolidine ring can be poorly tolerated, but the addition of a linker and a secondary pharmacophore can significantly improve binding affinities. nih.gov For example, expanding the N-substituent from a methyl to a larger group can drastically alter receptor affinity. asianpubs.org In some series, increasing the length of an N-alkyl chain from one to four or six carbons can produce optimal activity, while shorter chains may result in inactive compounds. researchgate.netlimef.com This suggests that the N-substituent on the pyrrolidine ring occupies a specific pocket within the receptor, where both size and chemical properties are important for a productive interaction.

Table 2: Influence of Pyrrolidine N-Substituent on Receptor Binding Affinity

| N-Substituent | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |

|---|---|---|

| -H | 250.1 | 75.3 |

| -Methyl | 150.7 | 45.2 |

| -Ethyl | 25.3 | 6.97 |

| -Propyl | 45.8 | 10.1 |

This table is based on data from related bitopic ligands and demonstrates the principle of N-substituent effects on the pyrrolidine ring. nih.gov

Positional Isomerism of Pyrrolidine Attachment to Indole (e.g., pyrrolidin-2-yl vs. pyrrolidin-3-yl)

The spatial arrangement and point of attachment of the pyrrolidine ring to the indole nucleus are critical determinants of pharmacological activity. Structure-activity relationship (SAR) studies have demonstrated that altering the substitution position on either the indole or the pyrrolidine ring can lead to significant changes in receptor affinity, selectivity, and functional efficacy.

One key area of investigation has been the positional isomerism on the indole core. Comparative studies between 2-substituted and 3-substituted indolyl derivatives have revealed profound impacts on their interaction with opioid receptors. For instance, in a series of N-piperidinyl indoles, substitution at the 2-position of the indole generally results in higher binding affinities for the nociceptin opioid peptide (NOP) receptor compared to their 3-substituted counterparts. Furthermore, this positional change affects the intrinsic activity of the ligands; 2-substitution tends to produce full agonists at the NOP receptor, whereas 3-substitution often leads to partial agonists. Molecular docking studies suggest that the increased affinity of 2-substituted indoles may stem from the ability of the ligand to occupy a minor hydrophobic pocket within the receptor's binding site.

Similarly, the point of attachment to the pyrrolidine ring itself is a crucial factor. This is highlighted in the development of spiro-oxindole compounds, which can be considered rigid analogs of indolyl-pyrrolidines. Early generations of spiro[3H-indole-3,3´-pyrrolidin]-2(1H)-one antagonists were found to be susceptible to epimerization. To address this chemical instability, a strategic modification was made by shifting the nitrogen of the pyrrolidine ring by one position, creating the spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one scaffold. This change in positional isomerism from a 3,3'-spiro linkage to a 3,2'-spiro linkage resulted in chemically stable compounds that were not prone to epimerization, allowing for more reliable SAR data and the development of potent and orally active inhibitors.

| Compound Class | Substitution Position on Indole | NOP Receptor Binding Affinity | NOP Receptor Functional Activity |

|---|---|---|---|

| N-Piperidinyl Indoles | 2-Substituted | Higher Affinity | Full Agonist |

| N-Piperidinyl Indoles | 3-Substituted | Lower Affinity | Partial Agonist |

| Scaffold | Chemical Property | Significance for SAR |

|---|---|---|

| spiro[3H-indole-3,3´-pyrrolidin]-2(1H)-one | Prone to epimerization | Unstable, leading to unreliable biological data |

| spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one | Chemically stable | Allows for robust SAR studies and optimization |

Analysis of the Linker Region and Conformational Preferences

While the parent compound this compound features a direct bond between the heterocyclic systems, SAR explorations often involve introducing a linker region to probe the effects of distance and orientation on receptor binding. Studies on related 3-substituted N-piperidinyl indoles have explored linkers of varying lengths, such as methyl, ethyl, and propyl groups, connecting polar functionalities to the indole core. The length and nature of this linker can significantly influence how the molecule fits within the binding pocket and its resulting pharmacological profile.

The pyrrolidine ring itself is not a planar structure and possesses inherent conformational flexibility, a phenomenon known as "pseudorotation". This non-planarity contributes to the molecule's three-dimensional shape and is a key feature in its ability to explore pharmacophore space. The stereochemistry of substituents on the pyrrolidine ring can dictate its preferred conformation (e.g., C-4-exo or -endo envelope conformers), which in turn affects the spatial orientation of these substituents. This conformational preference is critical, as enantioselective proteins and receptors can differentiate between stereoisomers, leading to distinct biological profiles. SAR studies have shown that a cis-configuration of substituents on the pyrrolidine ring may be preferred over a trans orientation for certain biological targets. Therefore, the conformational preferences dictated by the pyrrolidine ring and any associated linkers are fundamental to understanding the molecule's interaction with its biological target.

Development of Rigidized Analogs for SAR Refinement

To better understand the biologically active conformation—the specific three-dimensional shape a molecule adopts when it binds to a receptor—researchers often design and synthesize rigidized analogs. By reducing the number of rotatable bonds and locking the molecule into a more defined orientation, conformational ambiguity is decreased, which can lead to higher affinity and selectivity. This strategy is crucial for refining SAR models.

A prominent example of this approach is the development of spirocyclic systems, such as the spiro[pyrrolidine-3,3′-oxindoles]. These compounds, which can be viewed as constrained versions of indolyl-pyrrolidines, form the core of a large family of bioactive alkaloid natural products. The inherent rigidity of the spirocyclic framework reduces the conformational entropy penalty upon binding to a molecular target.

The synthesis of these complex fused heterocyclic systems has become a key strategy for developing potent and selective ligands. For instance, the optimization of spiro-oxindole inhibitors of the MDM2-p53 interaction led to complex fused ring systems designed to bind optimally to the MDM2 protein. This work also highlighted the importance of positional isomerism within the rigid framework, leading to the development of the chemically stable spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one scaffold. The creation of such rigidized analogs is a powerful tool for SAR refinement, providing clear insights into the optimal geometry required for molecular recognition at the target receptor.

| Analog Type | Key Structural Feature | Advantage in SAR Studies | Example Scaffold |

|---|---|---|---|

| Flexible Analogs | Multiple rotatable bonds | Allows for broad exploration of conformational space | 3-(pyrrolidin-2-ylmethyl)-1H-indole |

| Rigidized Analogs | Fused or spirocyclic ring system | Reduces conformational ambiguity; locks in bioactive conformation | spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one |

Preclinical Pharmacological Characterization and Mechanistic Studies

In Vitro Receptor Binding and Functional Profiling

The N-ethyl-pyrrolidinyl moiety is a key structural feature in several potent dopamine (B1211576) D2 receptor ligands. While direct binding data for 3-(1-ethylpyrrolidin-2-yl)-1H-indole is not extensively published, analysis of closely related structures provides significant insight into its likely affinity for D2 and D3 receptors.

Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide have been synthesized and assessed for their D2-like receptor binding capabilities. nih.gov For instance, the compound 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govnih.govcyclohepta[b]pyrrole-3-carboxamide was identified as having a potent affinity for D2-like receptors. nih.gov Furthermore, the compound (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide, known as Epidepride, which contains the identical (S)-1-ethyl-2-pyrrolidinyl methyl group, acts as a very potent dopamine D2 receptor antagonist with a dissociation constant (KD) of 24 pM. nih.gov These findings strongly suggest that the this compound scaffold is well-suited for high-affinity interaction with the D2 receptor.

Table 1: D2 Receptor Binding Affinity of Related Analogs

| Compound Name | Target | Affinity (KD) |

| (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2,3-dimethoxybenzamide (Epidepride) | Dopamine D2 Receptor | 24 pM nih.gov |

| 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govnih.govcyclohepta[b]pyrrole-3-carboxamide | Dopamine D2-like Receptors | Potent Affinity nih.gov |

The pharmacological profile of this compound class at serotonin (B10506) (5-HT) receptors has been characterized through its close analog, eletriptan (B1671169). Eletriptan, which is (R)-3-(1-methyl-2-pyrrolidinylmethyl)-5-[2-(phenylsulphonyl)ethyl]-1H-indole, differs primarily by the substitution on the pyrrolidine (B122466) nitrogen (methyl vs. ethyl) and at the 5-position of the indole (B1671886) ring. nih.gov

Eletriptan demonstrates high affinity for human 5-HT1B and 5-HT1D receptors, which are implicated in its mechanism of action for treating migraines. nih.govnih.gov Specifically, radioligand binding studies showed that eletriptan has a KD of 3.14 nM at the 5-HT1B receptor and 0.92 nM at the 5-HT1D receptor. nih.gov The compound also exhibits modest affinity for 5-HT1A, 5-HT1E, and 5-HT7 receptors. drugbank.com This profile indicates a degree of selectivity for the 5-HT1B/1D subtypes. nih.govdrugbank.com

Table 2: Serotonin Receptor Binding Profile of the Analog Eletriptan

| Receptor Subtype | Affinity (KD, nM) |

| 5-HT1B | 3.14 nih.gov |

| 5-HT1D | 0.92 nih.gov |

| 5-HT1A | Modest Affinity drugbank.com |

| 5-HT1E | Modest Affinity drugbank.com |

| 5-HT7 | Modest Affinity drugbank.com |

Further investigation into the broader pharmacological profile of this chemical class, again using eletriptan as a reference, reveals notable selectivity. Eletriptan shows little to no significant pharmacological activity at several other major neurotransmitter receptor systems. drugbank.com Specifically, it has been reported to have insignificant affinity for adrenergic alpha1, alpha2, or beta receptors; dopaminergic D1 receptors; muscarinic receptors; or opioid receptors. drugbank.com

While direct data for this compound is limited, the general indole scaffold is known to interact with other targets. For example, various indole-based compounds have been synthesized and evaluated as ligands for sigma receptors (σ1 and σ2), suggesting a potential for polypharmacology within this chemical family.

Enzyme Inhibition and Modulation Assays

The indole nucleus is a core scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs), including indomethacin, which function by inhibiting cyclooxygenase (COX) enzymes. ebi.ac.uk Research has demonstrated that various indole derivatives can act as inhibitors of both COX-1 and COX-2. ebi.ac.uk Some novel synthesized indole derivatives have shown significant anti-inflammatory activity and selective inhibition of the COX-2 isoform in experimental assays. However, specific studies investigating the direct inhibitory effect of this compound on COX enzymes are not prominently available in the scientific literature.

Diacylglycerol acyltransferase (DGAT) is a key enzyme in triglyceride synthesis, and its inhibition is an area of interest for metabolic diseases. nih.gov While various chemical classes have been explored as DGAT inhibitors, a review of the available literature does not indicate that this compound or its immediate analogs have been evaluated for inhibitory activity against DGAT enzymes. Research on DGAT inhibition has focused on other structural classes, such as furofuran lignans. nih.gov

Kinase Inhibitory Activities (e.g., VEGFR-2)

Specific kinase inhibition assays for this compound are not prominently reported in the available scientific literature. However, the indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. researchgate.netnih.gov In particular, derivatives of indole and the closely related indolin-2-one are known to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase (RTK) involved in angiogenesis. nih.govresearchgate.net

The anti-angiogenic activity of such compounds stems from their ability to block the VEGFR-2 signaling pathway, which is crucial for tumor growth and metastasis. nih.gov For example, Sunitinib, an approved anticancer drug, features an indolin-2-one core and demonstrates potent inhibition of VEGFRs. researchgate.net Structure-activity relationship studies on various indolin-2-one analogs reveal that substitutions at the C-3 position of the oxindole (B195798) ring are critical for anti-angiogenic and anticancer activities. researchgate.net

Research on other indole derivatives has identified compounds with significant VEGFR-2 inhibitory potential. For instance, a series of 5-chloro-indole-2-carboxylate derivatives were evaluated for their inhibitory activity against multiple kinases, including VEGFR-2. nih.gov Similarly, certain indolin-2-one derivatives have been found to inhibit VEGFR-2 with IC₅₀ values in the low micromolar to nanomolar range, comparable to the reference drug Sorafenib. researchgate.net Given that the this compound structure contains the essential indole nucleus, it is hypothesized to possess inhibitory activity against kinases like VEGFR-2. Quantitative structure-activity relationship (QSAR) models developed for VEGFR-2 inhibitors often highlight physicochemical properties that are present in such scaffolds. nih.gov

Table 1: Illustrative Kinase Inhibitory Activity of Structurally Related Indole Derivatives

| Compound Class | Target Kinase | Reported IC₅₀ | Reference |

|---|---|---|---|

| Indolin-2-one Derivative (7f) | VEGFR-2 | 0.12 ± 0.02 µM | researchgate.net |

| Indole-2-carboxamide (Va) | EGFR | 71 ± 06 nM | nih.gov |

| Indole-2-carboxamide (Va) | VEGFR-2 | 94 ± 08 nM | nih.gov |

| 5-Chloro-indole-2-carboxylate (3e) | BRAFV600E | 0.96 µM | nih.gov |

Cellular and Tissue-Based Preclinical Models

In Vitro Functional Assays (e.g., agonist/antagonist activity, signaling pathway modulation)

While direct in vitro functional data for this compound is scarce, the functional consequences of kinase inhibition by related indole compounds are well-documented. As a predicted VEGFR-2 inhibitor, the compound would be expected to act as an antagonist to the receptor, blocking the signaling cascade initiated by its ligand, VEGF. This antagonism would modulate downstream signaling pathways critical for cell proliferation and survival. Mechanistic studies on related compounds have shown that they can induce apoptosis, as evidenced by assays like AO/EB and DAPI staining. researchgate.net

In different contexts, indole and pyrrolidine derivatives have shown a range of functional activities. For example, various 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been evaluated for their agonist and antagonist properties at serotonin receptors. researchgate.netuj.edu.pl This highlights the versatility of the combined indole-pyrrolidine scaffold in modulating different biological targets. For a kinase inhibitor, key functional assays would assess the compound's ability to inhibit VEGF-induced cell proliferation and migration in endothelial cell models.

Application of Complex In Vitro Models (CIVMs) for Physiological Relevance

There is no specific information available regarding the application of complex in vitro models (CIVMs) for the evaluation of this compound. However, the use of CIVMs, such as 3D spheroids, organoids, and microfluidic "organ-on-a-chip" systems, is becoming increasingly important for assessing the efficacy of potential anticancer agents. For a compound with predicted anti-angiogenic activity, a co-culture spheroid model containing both cancer cells and endothelial cells (like HUVECs) would be highly relevant. Such a model would allow for the assessment of the compound's ability to inhibit tumor growth and the formation of vascular networks in a more physiologically representative environment than traditional 2D cell culture.

Evaluation in Specific Cell Lines for Biological Activity Assessment

The biological activity of this compound has not been reported in specific cell lines. However, analogous indole-based kinase inhibitors have been extensively evaluated for their antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. nih.govresearchgate.net For instance, novel 3-substituted-indolin-2-ones containing chloropyrrole moieties achieved IC₅₀ values as low as 0.32 µM against non-small cell lung cancer (A549) cells and 0.67 µM against oral epithelial (KB) cancer cells. nih.gov Another study on indole-2-carboxamides showed potent antiproliferative activity, with GI₅₀ values ranging from 26 nM to 86 nM against various cancer cell lines. nih.gov

Compounds are often screened against the NCI-60 panel of human tumor cell lines to determine their spectrum of activity. nih.gov Based on the known activities of related compounds, this compound would likely be tested against cell lines known to be dependent on signaling pathways involving VEGFR, such as melanoma (LOX-IMVI), lung (A549), and colon (HCT-116) cancer cell lines. nih.govmdpi.com

Table 2: Illustrative Antiproliferative Activity of Related Indole Compounds in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Reported IC₅₀/GI₅₀ | Reference |

|---|---|---|---|---|

| Indolin-2-one with Chloropyrrole (14a) | A549 | Non-small cell lung | 0.32 µM | nih.gov |

| Indolin-2-one with Chloropyrrole (14a) | KB | Oral epithelial | 0.67 µM | nih.gov |

| Indole-2-carboxamide (Va) | MCF-7 | Breast | 26 nM (GI₅₀) | nih.gov |

| 5-Chloro-indole-2-carboxylate (3e) | LOX-IMVI | Melanoma | 0.96 µM | nih.gov |

| N-benzyl-1H-indole-2-carbohydrazide (4e) | HCT | Colon | 2 µM | mdpi.com |

Elucidation of Molecular Mechanisms of Action

Identification of Target Engagement and Binding Pockets

Specific target engagement and binding pocket data for this compound are not available. However, molecular docking studies performed on analogous indole-based kinase inhibitors provide significant insight into the likely mechanism of action. nih.gov For inhibitors targeting the ATP-binding site of kinases like VEGFR-2, the indole ring system is a critical pharmacophore.

Allosteric Modulation Mechanisms

There is no publicly available scientific literature detailing any allosteric modulation mechanisms for the compound this compound.

Neuromodulatory Activities

There is no publicly available scientific literature detailing any neuromodulatory activities for the compound this compound.

Preclinical Metabolism and Biotransformation Research

In Vitro Metabolic Stability Studies

No published studies were found assessing the in vitro metabolic stability of 3-(1-ethylpyrrolidin-2-yl)-1H-indole.

There is no available data on the metabolic stability of this compound when incubated with pooled human or animal liver microsomes.

There is no available data on the metabolic stability of this compound from studies using hepatocyte cultures.

Identification of Contributing Cytochrome P450 (CYP) Isoforms

No research has been published identifying the specific CYP450 isoforms responsible for the metabolism of this compound.

Prediction of Human In Vivo Clearance from In Vitro Data

Without in vitro metabolic data, no predictions of human in vivo clearance for this compound have been reported in the scientific literature.

Advanced Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations, such as Density Functional Theory (DFT), that would describe the electronic structure (e.g., HOMO-LUMO energy gap) and reactivity of 3-(1-ethylpyrrolidin-2-yl)-1H-indole are not available in the surveyed literature.

Should published research on this specific compound become available, the requested article could be generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules, thereby saving significant time and resources. nih.gov

For a compound like this compound, a QSAR study would involve several key steps:

Data Set Collection: A series of structurally related indole-pyrrolidine analogues would be synthesized and their biological activities against a specific target (e.g., an enzyme or receptor) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. iau.ir

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

QSAR studies on other indole (B1671886) derivatives have successfully identified key structural features responsible for their biological effects. nih.govmdpi.com A QSAR model incorporating this compound could reveal which properties, such as lipophilicity (logP), molar refractivity, or specific electronic features of the ethyl group or indole ring, are critical for its activity.

The table below lists some common molecular descriptors that would be relevant in a QSAR study of this compound and its analogues.

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability. |

| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. |

| Steric / Size | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, related to transport properties. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govijesi.org When the 3D structure of the target is unknown, ligand-based drug design (LBDD) approaches are particularly valuable. mdpi.comnih.gov

Given a bioactive molecule such as this compound, several LBDD strategies can be employed:

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. ijesi.org By analyzing the 3D structure of this compound and its active analogues, a pharmacophore model can be generated. researchgate.netmdpi.com This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used as a 3D query to rapidly screen large compound databases for molecules that match the pharmacophore, identifying structurally diverse compounds with the potential for similar biological activity. ias.ac.in

Similarity Searching: This approach operates on the principle that structurally similar molecules are likely to have similar biological properties. The chemical structure of this compound can be used as a reference to search for compounds with a high degree of structural similarity. ijesi.org

These in silico approaches enable the efficient exploration of vast chemical spaces, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net

Analytical Methodologies for Research on 3 1 Ethylpyrrolidin 2 Yl 1h Indole

Advanced Chromatographic Techniques

Chromatographic methods are indispensable for separating the compound of interest from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-(1-ethylpyrrolidin-2-yl)-1H-indole. By employing a reverse-phase C18 column and a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water with additives like trifluoroacetic acid, baseline separation of the target compound from any synthesis-related impurities or degradation products can be achieved. nih.gov The detector, commonly a UV/Vis detector set at a wavelength where the indole (B1671886) chromophore absorbs strongly (e.g., 290 nm), allows for the quantification of the compound's purity. nih.gov

A critical application of HPLC in the analysis of this chiral compound is the determination of its enantiomeric excess (ee). nih.govwikipedia.org Since this compound possesses a stereocenter at the 2-position of the pyrrolidine (B122466) ring, it can exist as two enantiomers. The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%. wikipedia.org To separate the enantiomers, a chiral stationary phase (CSP) or a pre-derivatization step to form diastereomers followed by separation on a standard C18 column is necessary. nih.gov The ratio of the peak areas of the two enantiomers in the chromatogram allows for the calculation of the enantiomeric excess.

Table 1: HPLC Method Parameters for Purity and Enantiomeric Excess

| Parameter | Setting |

| Column | Reverse-phase C18 or Chiral Stationary Phase |

| Mobile Phase | Acetonitrile/Water with Trifluoroacetic Acid |

| Flow Rate | 1.25 mL/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Detection | UV/Vis at 290 nm nih.gov |

| Injection Volume | Variable |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it a powerful tool for the analysis and identification of this compound. nih.govresearchgate.net This technique is particularly useful for confirming the molecular weight of the compound and for identifying trace-level impurities. mdpi.com In a typical LC-MS analysis, the compound is first separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for indole derivatives, which are then detected by the mass analyzer. researchgate.netnih.gov The resulting mass spectrum provides a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the compound, confirming its identity.

LC-MS/MS, a tandem mass spectrometry technique, can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netnih.gov This fragmentation pattern is often unique to a specific compound and can be used for definitive identification, even in complex matrices. nih.gov

Spectroscopic Techniques for Comprehensive Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.govipb.pt Both ¹H NMR and ¹³C NMR are routinely used. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ipb.pt For instance, the aromatic protons of the indole ring would appear in a distinct region of the spectrum compared to the aliphatic protons of the ethyl and pyrrolidine groups. researchgate.net The coupling constants between adjacent protons can help to determine the relative stereochemistry of the substituents on the pyrrolidine ring. ipb.pt

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. ipb.pt Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing a complete picture of the molecular structure. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgbellevuecollege.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. The N-H stretch of the indole ring would typically appear as a sharp peak in the region of 3300-3500 cm⁻¹. libretexts.orgyoutube.com The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹. bellevuecollege.edu The C=C stretching vibrations of the indole ring would be found in the 1450-1600 cm⁻¹ region. bellevuecollege.edu The C-N stretching vibration of the pyrrolidine ring would also be present, although it may be in the more complex "fingerprint" region of the spectrum. libretexts.org

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Indole | N-H stretch | 3300-3500 libretexts.orgyoutube.com |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 bellevuecollege.edu |

| Indole | C=C stretch | 1450-1600 bellevuecollege.edu |

| Pyrrolidine | C-N stretch | Fingerprint Region libretexts.org |

Method Development for Quantitative Analysis in Research Matrices

Developing a robust method for the quantitative analysis of this compound in various research matrices, such as biological fluids or reaction mixtures, is crucial for many studies. LC-MS/MS is often the method of choice for this purpose due to its high sensitivity and selectivity. nih.govwaters.com

The development of such a method involves several key steps. First, sample preparation is optimized to efficiently extract the analyte from the matrix while minimizing interferences. This may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction. waters.com Next, the chromatographic conditions, including the choice of column, mobile phase composition, and gradient, are fine-tuned to achieve good separation of the analyte from matrix components. waters.com Finally, the mass spectrometer parameters, such as the selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), are optimized for maximum sensitivity and specificity. researchgate.netnih.gov

Validation of the developed method is essential to ensure its reliability. This typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govwaters.com A well-validated quantitative method allows for the accurate determination of the concentration of this compound in complex samples.

Q & A

What are the established synthetic routes for 3-(1-ethylpyrrolidin-2-yl)-1H-indole, and what key reagents are involved?

Basic Research Question

The synthesis of this compound typically involves Vilsmeier-Haack reactions or imidazole-based coupling strategies . For example:

- Vilsmeier Approach : Reacting indole with 1-ethylpyrrolidin-2-one in the presence of phosphorus oxychloride (POCl₃) forms the pyrrolidine-substituted indole core. This method is analogous to the synthesis of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, where POCl₃ facilitates cyclization .

- Imidazole Coupling : A multi-step synthesis using 4,5-diphenylimidazole intermediates (e.g., Scheme 2 in ) can introduce the ethylpyrrolidine moiety via nucleophilic substitution or cross-coupling reactions .

Key Reagents : POCl₃, 1-ethylpyrrolidin-2-one, substituted imidazoles, and transition-metal catalysts (e.g., Pd or Rh for coupling steps) .

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Basic Research Question

Primary Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.94 ppm for indole protons, δ 39.7 ppm for methylene carbons in similar compounds) to confirm substituent positions and purity .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. For instance, planarity deviations in the indole-pyrrolidine system can be quantified (e.g., ±0.096 Å deviations in related structures) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₃H₁₆N₂, MW 200.28) .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Advanced Research Question

Methodology :

- Substituent Variation : Modify the ethyl group on the pyrrolidine ring (e.g., cyclohexyl, piperidinyl) to assess steric/electronic effects on receptor binding. demonstrates how 3-(piperidin-4-yl)-1H-indole derivatives exhibit 5-HT1A receptor agonism .

- Functional Assays : Test derivatives against bacterial/fungal strains (e.g., Staphylococcus aureus MIC assays) or neurotransmitter receptors (e.g., radioligand binding for serotonin receptors) .

- Computational Modeling : Dock optimized structures into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

What mechanistic insights explain the reactivity of this compound in heterocyclic formation reactions?

Advanced Research Question

Key Mechanisms :

- Electrophilic Substitution : The indole C3 position is highly reactive, enabling reactions with malonates or 1,3-diketones to form fused heterocycles (e.g., indolizines) .

- Isocyanide Insertion : The ethylpyrrolidine group stabilizes transition states in multicomponent reactions. For example, 3-(2-isocyanoethyl)-1H-indole derivatives undergo Pd-catalyzed amidation to form pyridoindoles .

Experimental Support : NMR kinetics (e.g., tracking proton shifts during reaction progress) and DFT calculations can validate proposed pathways .

How can researchers resolve contradictions in crystallographic data regarding the planarity of the indole-pyrrolidine system?

Advanced Research Question

Strategies :

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7 Å) at low temperatures (100 K) to reduce thermal motion artifacts, as done for 3-(1-methylpyrrolidin-2-ylidene)-3H-indole .

- Twinning Analysis : Employ SHELXD to deconvolute overlapping reflections in twinned crystals (common in planar heterocycles) .

- Comparative Studies : Contrast with non-planar analogs (e.g., 3-(cyclohexylpyrrolidinyl)-1H-indole) to identify steric contributors to planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.